molecular formula C20H21N3O2S B2762021 N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 431069-03-3

N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Katalognummer: B2762021
CAS-Nummer: 431069-03-3
Molekulargewicht: 367.47
InChI-Schlüssel: IZMGKUDCRLLOSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine-based compound of significant interest in pharmaceutical and medicinal chemistry research. This chemical scaffold is well-known for its broad spectrum of biological activities. Specifically, a closely related structural analog, 4-methyl-N-2,4-dimethylphenyl-6-(3-fluorophenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide, has been described in a patent as a novel compound with a demonstrated analgesic effect in biological studies, surpassing the activity of metamizole sodium . The compound is typically synthesized via a three-component condensation reaction, a method established for producing such N,6-diaryl dihydropyrimidine-5-carboxamide derivatives . It is described as a stable, colorless crystalline substance with solubility in dimethylformamide and acetic acid . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers are encouraged to investigate its full potential in developing new pharmacological agents.

Eigenschaften

IUPAC Name

N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-11-4-9-16(12(2)10-11)22-19(25)17-13(3)21-20(26)23-18(17)14-5-7-15(24)8-6-14/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMGKUDCRLLOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes a tetrahydropyrimidine ring and various functional groups that contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3OSC_{21}H_{23}N_3OS with a molecular weight of 365.49 g/mol. Its structure can be represented as follows:

Property Value
IUPAC NameN-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Molecular FormulaC21H23N3OS
Molecular Weight365.49 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thioxo group and the hydroxyphenyl moiety are believed to enhance its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

Biological Activities

Numerous studies have explored the biological activities of N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Key findings include:

1. Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of antibacterial and antifungal activity against clinical strains of pathogens such as Staphylococcus aureus and Candida albicans .

2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

3. Anti-inflammatory Effects
Some research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This effect could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1: Antibacterial Efficacy
    A study conducted on synthesized derivatives demonstrated that the presence of specific substituents on the phenyl rings significantly influenced their antibacterial activity. Compounds with hydroxy substituents showed enhanced inhibition against Escherichia coli compared to those without .
  • Case Study 2: Anticancer Activity
    In a comparative study involving various tetrahydropyrimidine derivatives, N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibited notable cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of tetrahydropyrimidines have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a potential candidate for further anticancer drug development.

Case Study: Cytotoxicity Evaluation

A study focused on synthesizing new tetrahydropyrimidine derivatives demonstrated that certain modifications to the core structure enhanced cytotoxic activity against breast and colon cancer cell lines. The study utilized in vitro assays to measure cell viability and apoptosis rates, indicating that the compound could be a lead structure for developing novel anticancer agents .

Anti-inflammatory Potential

The compound's thioxo group may contribute to its anti-inflammatory properties. In silico studies have suggested that similar compounds can act as inhibitors of key enzymes involved in inflammatory pathways, such as lipoxygenase.

Case Study: Molecular Docking Studies

Molecular docking studies conducted on related compounds revealed significant binding affinities to 5-lipoxygenase (5-LOX), suggesting potential as an anti-inflammatory agent. These findings warrant further investigation into the therapeutic applications of N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in treating inflammatory diseases .

Analgesic Properties

Preliminary research has indicated that derivatives of this compound may possess analgesic properties. The structural similarity to other known analgesics suggests a potential mechanism of action through modulation of pain pathways.

Case Study: Analgesic Activity Assessment

In a patent application, a related compound was reported to exhibit analgesic effects in animal models. This suggests that further exploration of N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide could lead to new analgesic medications .

Antimicrobial Activity

There is emerging evidence that thioxo-containing compounds can exhibit antimicrobial properties. This aspect is particularly relevant given the increasing resistance to conventional antibiotics.

Case Study: Antimicrobial Testing

Research on structurally similar compounds has shown effectiveness against various bacterial strains. The incorporation of the thioxo group may enhance the antimicrobial activity by disrupting bacterial cell wall synthesis or function .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key Observations:

Carboxamide vs.

Position 4 Substituents: The 4-hydroxyphenyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with non-polar phenyl () or electron-withdrawing fluorophenyl () groups . Hydroxyl groups may enhance solubility but could increase metabolic degradation compared to halogenated or alkylated analogs .

Thioxo vs. Oxo Groups :

  • The 2-thioxo group in the target compound and analogs (–4) contributes to conformational rigidity and sulfur-mediated interactions (e.g., van der Waals, hydrogen bonding) .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends
Compound Name Melting Point (°C) Solubility Profile Reference
Target Compound Not reported Likely polar (DMSO)
Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 202–206 Soluble in DMSO
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Not reported Moderate (ethanol)
  • The hydroxyl group in the target compound may elevate its melting point compared to non-polar analogs due to stronger intermolecular hydrogen bonds .
  • Fluorinated or cyano-substituted analogs () exhibit moderate solubility in ethanol or DMSO, suggesting the target compound may follow similar trends .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

  • Methodology : Synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : React 4-hydroxyphenyl aldehyde derivatives with thiourea and ethyl acetoacetate under acidic conditions (e.g., acetic acid or HCl) to form the tetrahydropyrimidine core .
  • Step 2 : Introduce the 2,4-dimethylphenyl group via nucleophilic substitution or coupling reactions. Solvents like ethanol or acetone are used, with temperature control (80–100°C) to optimize yield .
  • Critical Factors : Purity depends on recrystallization solvents (e.g., ethanol) and reaction time (8–24 hours) to avoid byproducts .

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl, hydroxyl, and thioxo groups) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., boat conformation of the tetrahydropyrimidine ring) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) to explore mechanistic targets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO) for better solubility of intermediates .
  • Catalyst Selection : Compare yields using triethylamine vs. sodium hydride to enhance cyclization efficiency .
  • DoE (Design of Experiments) : Vary temperature (70–110°C), molar ratios (1:1 to 1:3), and reaction time to identify optimal parameters .
    • Data Analysis : Use HPLC to quantify side products (e.g., unreacted thiourea) and correlate with reaction variables .

Q. How to resolve contradictions in reported biological activity data for structurally similar analogs?

  • Case Study : If Compound A shows antibacterial activity in one study but not another:

  • Variable Control : Replicate assays under identical conditions (e.g., bacterial strain, growth medium, and compound concentration) .
  • Structural Comparison : Use molecular docking to assess binding affinity differences due to substituents (e.g., hydroxyl vs. methoxy groups) .
  • Meta-Analysis : Review literature for trends (e.g., electron-withdrawing groups enhancing activity) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodology :

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-hydroxyphenyl with 4-cyanophenyl) and test activity .
  • Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .
  • 3D-QSAR : Build CoMFA/CoMSIA models using biological data from analogs to predict activity of untested derivatives .

Key Considerations for Researchers

  • Data Reproducibility : Document solvent purity, bacterial strain sources, and instrument calibration to mitigate variability .
  • Ethical Compliance : Ensure biological testing adheres to institutional biosafety protocols (e.g., BSL-2 for cell cultures) .
  • Open Science : Share crystallographic data (e.g., CCDC entries) for collaborative validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.